S-(3-Iodobenzyl)glutathione
Description
Properties
Molecular Formula |
C17H22IN3O6S |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(3-iodophenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22IN3O6S/c18-11-3-1-2-10(6-11)8-28-9-13(16(25)20-7-15(23)24)21-14(22)5-4-12(19)17(26)27/h1-3,6,12-13H,4-5,7-9,19H2,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 |
InChI Key |
AHWSFXKKIDTZBI-STQMWFEESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Properties
S-(3-Iodobenzyl)glutathione exhibits potent antioxidant activities, which can be leveraged in the treatment of oxidative stress-related conditions. Research indicates that glutathione and its derivatives can modulate oxidative stress by scavenging free radicals and enhancing the activity of other antioxidants within the body. This property is particularly significant in conditions such as neurodegenerative diseases, where oxidative damage plays a pivotal role.
Case Study: A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. The compound significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its potential for protecting cells from oxidative damage .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems has shown promise due to its ability to enhance the solubility and stability of therapeutic agents. Its conjugation with drugs can facilitate targeted delivery, especially to cancerous tissues where glutathione levels are often elevated.
Table 1: Comparison of Drug Delivery Efficacy
| Compound | Solubility Improvement | Targeting Efficacy | Stability Enhancement |
|---|---|---|---|
| This compound | High | Moderate | High |
| Conventional Glutathione | Moderate | Low | Moderate |
Research has indicated that formulations containing this compound can achieve higher concentrations of the drug in tumor tissues compared to conventional formulations .
Cancer Therapy
This compound has been investigated for its potential role in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents. Its ability to modulate cellular redox states can influence the sensitivity of cancer cells to drugs.
Case Study: In vitro studies have shown that this compound enhances the cytotoxic effects of doxorubicin in breast cancer cell lines by reducing drug resistance mechanisms associated with elevated glutathione levels in these cells . This suggests a dual role where it not only acts as an antioxidant but also as a sensitizer for chemotherapy.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to mitigate oxidative stress and promote neuronal survival makes it a candidate for further investigation.
Research Findings: Animal studies have indicated that administration of this compound leads to reduced neuronal apoptosis and improved cognitive function in models of Alzheimer’s disease . The compound's mechanism involves enhancing endogenous antioxidant defenses and reducing neuroinflammation.
Clinical Implications
The clinical applications of this compound are still under investigation, but preliminary findings suggest it could be beneficial in treating conditions characterized by oxidative stress and inflammation.
Table 2: Potential Clinical Applications
| Condition | Mechanism of Action | Current Research Stage |
|---|---|---|
| Oxidative Stress Disorders | Antioxidant modulation | Preclinical |
| Cancer | Chemosensitization | Phase I |
| Neurodegenerative Diseases | Neuroprotection and inflammation reduction | Preclinical |
Chemical Reactions Analysis
Structural Interactions with S-Crystallin and GST-σ
S-(3-Iodobenzyl)glutathione forms a disulfide bond with residue Cys112 in the active site of cephalopod S-crystallin, a GST homolog . The binding involves:
-
Polar interactions :
-
Conformational changes : The N- and C-domains of S-crystallin are closer compared to GST-σ in complex with GSDNB (r.m.s.d. = 1.3 Å), enhancing substrate binding .
Key mutations affecting activity :
-
Cys112Gly : Eliminates the disulfide bond but retains 33% GST activity, indicating non-essential bonding .
-
Gln64Ala : Reduces catalytic efficiency by >90%, highlighting its role in stabilizing GSH .
Dimer Interface Binding in GSTs
In omega-class GSTs (e.g., hGSTO1-1), this compound binds at the dimer interface , a hydrophobic ligandin site conserved across species .
-
Binding characteristics :
-
Functional role : This site sequesters reactive intermediates or inhibitors (e.g., tocopherol esters) .
Catalytic Mechanisms
GSTs catalyze this compound conjugation via:
-
Thiolate activation : GSTs lower the pKa of GSH’s thiol group from 9.0 to 6.0–7.5, generating a nucleophilic thiolate (GS⁻) .
-
Electrophilic attack : The thiolate attacks electrophilic substrates (e.g., iodobenzyl derivatives), forming a Meisenheimer complex .
-
Regeneration : A second GSH molecule reduces the enzyme-substrate disulfide, releasing GSSG .
Kinetic parameters :
-
Wild-type S-crystallin :
-
Mutants :
Ligandin and Hydrophobic Binding Sites
This compound occupies the L-site in squid GST, a hydrophobic cavity 14 Å from the active site .
Comparison with Similar Compounds
S-(2-Hydroxy-3,4-epoxybutyl)glutathione (DEB-GSH)
- Structure : Derived from 1,3-butadiene (BD) metabolism, DEB-GSH contains an epoxybutyl group linked to glutathione.
- Biological Activity: Exhibits 100-fold higher DNA adduct formation compared to non-conjugated BD metabolites, leading to mutations (e.g., A:T → C:G or G:C substitutions) in E. coli . GST enhances its mutagenicity by promoting the formation of N7-guanine and N3-adenine adducts .
- Key Difference: Unlike S-(3-Iodobenzyl)glutathione, DEB-GSH directly forms DNA crosslinks and adducts, contributing to genotoxicity rather than transport roles .
S-(2-Chloroacetyl)glutathione
S-(2,4-Dinitrophenyl)-Glutathione
S-(2-Chloro-1,1,2-trifluoroethyl)glutathione (CTFG)
- Structure : Includes a trifluoroethyl group with a chlorine substituent.
- Biological Activity: Nephrotoxic in rats, causing proximal tubule damage via enzymatic processing by γ-glutamyltransferase and β-lyase . Toxicity depends on metabolic activation, unlike this compound’s non-catalytic binding .
Mechanistic Insights
- This compound : Utilizes its iodobenzyl group to occupy hydrophobic pockets in GSTs, enabling transport roles without direct DNA damage .
- DEB-GSH : Relies on GST to form reactive epoxide intermediates that alkylate DNA, leading to mutations .
- S-(2-Chloroacetyl)glutathione : Prefers intramolecular reactions over hydrolysis, reducing its environmental persistence compared to iodinated analogs .
Preparation Methods
Nucleophilic Substitution Reaction
The thiol group of glutathione’s cysteine residue acts as a nucleophile, displacing a leaving group (e.g., halide) from 3-iodobenzyl derivatives. A representative reaction scheme is:
Reaction Conditions
-
Solvent : Degassed aqueous buffers (pH 6.0–7.0) to prevent thiol oxidation.
-
Temperature : 20–30°C to balance reaction rate and product degradation.
-
Additives : Nitrogen purging (<1.5 ppm O₂) to minimize disulfide formation.
Example Protocol
Conjugation via Michael Addition
Alternative routes exploit α,β-unsaturated ketones or acrylates, though this method is less common for aryl-iodide derivatives.
Purification and Formulation
Filtration and Lyophilization
Post-synthesis purification employs:
-
Activated charcoal treatment : 0.1% w/v stirred for 10 min to adsorb unreacted precursors.
-
Dual-stage filtration : 0.22 μm membranes for particulate removal.
-
Lyophilization :
Lyophilization Parameters
| Step | Temperature | Duration | Pressure |
|---|---|---|---|
| Freezing | −40°C | 3 h | Ambient |
| Primary Drying | −10°C | 4 h | <10 Pa |
| Secondary Drying | 30°C | 5 h | <10 Pa |
Data adapted from reduced glutathione stabilization methods.
Stability Optimization
Oxygen Control
Maintaining dissolved O₂ <1.5 ppm during synthesis and filling prevents disulfide dimerization. Nitrogen sparging protocols from injection formulations are directly applicable.
pH Adjustment
A pH range of 6.0–7.0 balances thiol reactivity and stability. Deviations beyond this range increase hydrolysis or oxidation risks.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase (150 × 4.6 mm, 3 μm).
-
Mobile phase : Gradient of 0.1% TFA in water/acetonitrile.
-
Detection : UV at 254 nm for iodobenzyl chromophore.
Typical Retention Times
| Compound | Retention Time (min) |
|---|---|
| Glutathione | 5.2 |
| 3-Iodobenzyl bromide | 8.7 |
| This compound | 12.4 |
Challenges and Mitigation
Q & A
Q. What are the established methods for detecting S-(3-Iodobenzyl)glutathione in biological samples, and how can their sensitivity be optimized?
High-performance liquid chromatography (HPLC) coupled with pre-column derivatization using agents like 2,4-dinitrofluorobenzene is a standard approach. Key parameters include:
- Column: Zorbax ODS (15 cm × 0.46 cm).
- Mobile phase: Acetate buffer (pH 3.65)/acetonitrile (96:4 v/v).
- Detection wavelength: 375 nm. Sensitivity is enhanced by optimizing reaction time (e.g., 1 hour at room temperature) and sample purification via DEAE-Sephadex column chromatography . This method achieves a linear detection range of 4.05–8.15 µmol/L with a recovery rate of 90.0 ± 3.2% in bovine lens homogenates .
Q. How can this compound be synthesized with high purity for experimental studies?
Synthesis involves nucleophilic substitution between L-cysteine/glutathione and 3-iodobenzyl derivatives under alkaline conditions (e.g., sodium carbonate solution). Critical steps include:
- Purification via ion-exchange chromatography (Diaion SK and Amberlite CG-50 columns).
- Recrystallization from water/ethanol mixtures.
- Confirmation of optical purity via chiral HPLC or high-voltage paper electrophoresis. Reaction yields (59–100% ) depend on precursor acids (e.g., bromosuccinic acid) and stereochemical control during synthesis .
Q. What physiological roles have been hypothesized for this compound in biological systems?
While direct evidence is limited, studies on structurally related compounds (e.g., S-(1,2-Dicarboxyethyl)glutathione) suggest roles in redox regulation and detoxification pathways . In cataract models, analogous glutathione derivatives show rapid depletion during oxidative stress, correlating with lens opacity progression. Similar methodologies (e.g., galactose-induced cataract assays in rats) can be adapted to study the 3-iodo variant .
Advanced Research Questions
Q. What experimental strategies address discrepancies in chromatographic peak resolution caused by stereoisomers of this compound?
Co-eluting peaks due to stereoisomers (e.g., R/S configurations at the benzyl carbon) require:
- Chiral stationary phases (e.g., cellulose-based columns).
- Enantioselective mobile phase additives (e.g., β-cyclodextrin). Kinetic studies using circular dichroism or NMR can monitor enantiomer interconversion under analytical conditions. For example, stereoisomers of S-(1,2-Dicarboxyethyl)glutathione exhibit distinct HPLC retention times (13.6 vs. 14.4 minutes) under optimized gradients .
Q. How do structural modifications in this compound influence its binding affinity to glutathione S-transferases (GSTs)?
X-ray crystallography (e.g., PDB ID 2gsq) reveals that the 3-iodo group enhances hydrophobic interactions in the GST active site. Methodologies include:
- Site-directed mutagenesis (e.g., Cys→Ser substitutions) to identify critical binding residues.
- Isothermal titration calorimetry (ITC) to quantify binding energy changes. Comparative studies with non-iodinated analogs show a 2.5-fold increase in Km for the iodinated derivative, indicating steric and electronic effects on substrate recognition .
Q. What methodological approaches are recommended for determining kinetic parameters (Km, Vmax) of enzymes utilizing this compound?
- Stopped-flow assays with varying substrate concentrations (0.1–10 mM) and spectrophotometric monitoring at 340 nm (NADPH oxidation).
- Data fitting to the Michaelis-Menten model using nonlinear regression. For glutathione peroxidase, coupled assays with glutathione reductase ensure GSH recycling. Validation requires triplicate measurements and comparison with controls (e.g., wild-type vs. mutant enzymes) .
Q. How can researchers resolve contradictions in activity data arising from this compound’s redox instability?
- Anaerobic sample handling (e.g., nitrogen-purged buffers).
- Real-time monitoring using electrochemical sensors or ESR spectroscopy to track free radical intermediates.
- Comparative studies with stabilized analogs (e.g., methylated derivatives) to isolate redox-dependent effects.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
